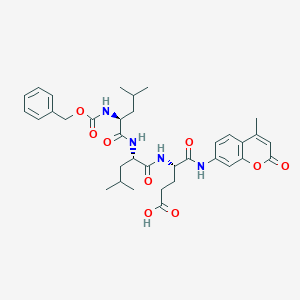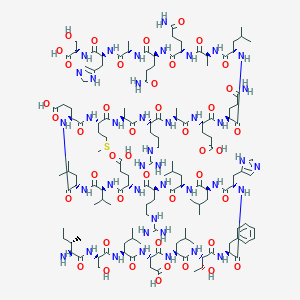
Crf (6-33) (Mensch, Ratte)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corticotropin Releasing Factor Fragment 6-33 (human, rat) is a peptide fragment derived from the corticotropin-releasing factor. This compound is known for its role in modulating the stress response by interacting with corticotropin-releasing factor binding proteins. It has a molecular formula of C141H231N41O43S and a molecular weight of 3220.66 g/mol .
Wissenschaftliche Forschungsanwendungen
Corticotropin Releasing Factor Fragment 6-33 has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in stress response and interaction with corticotropin-releasing factor binding proteins.
Medicine: Explored for potential therapeutic applications in conditions like Alzheimer’s disease and obesity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
Target of Action
CRF (6-33) (human, rat) is a peptide that primarily targets the Corticotropin-releasing factor binding protein (CRF-BP) . The CRF-BP plays a crucial role in modulating the physiological actions of CRF and related peptides .
Mode of Action
CRF (6-33) (human, rat) acts as a ligand inhibitor for the CRF-BP . . This selective binding allows it to modulate the activity of CRF without directly interacting with the CRF receptors.
Biochemical Pathways
It is known that the peptide can dissociate crf from the crf-binding protein . This action may restore the reduction of free CRF content observed in certain conditions, such as Alzheimer’s disease .
Pharmacokinetics
It is known that the peptide should be stored under nitrogen, away from moisture and light, to maintain its stability .
Result of Action
CRF (6-33) (human, rat) has been reported to have an anti-obesity effect . This could be due to its ability to modulate the activity of CRF, a peptide known to regulate energy balance . Additionally, it has been suggested that CRF (6-33) (human, rat) shows cognition-enhancing properties in animal models of learning and memory .
Action Environment
The action of CRF (6-33) (human, rat) can be influenced by various environmental factors. For instance, the peptide’s stability can be affected by temperature, moisture, and light exposure . .
Biochemische Analyse
Biochemical Properties
“Crf (6-33) (human, rat)” acts as a ligand inhibitor for the CRF binding protein (CRF-BP). It competitively binds to the CRF-BP but does not bind to the post-synaptic CRF receptors . This interaction with the CRF-BP suggests that “Crf (6-33) (human, rat)” may play a role in modulating the availability of CRF for receptor-mediated actions .
Cellular Effects
“Crf (6-33) (human, rat)” has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to have an anti-obesity effect . Additionally, it has been suggested that “Crf (6-33) (human, rat)” may be able to restore the dramatic reduction of free CRF content in Alzheimer’s disease (AD) .
Molecular Mechanism
The molecular mechanism of action of “Crf (6-33) (human, rat)” involves its competitive binding to the CRF-BP, thereby inhibiting the binding of CRF to this protein . This displacement of CRF from the CRF-BP may contribute to its observed effects, such as its anti-obesity effect .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of “Crf (6-33) (human, rat)” in laboratory settings are limited, it is known that this compound has a high affinity for the CRF-BP . This suggests that it may have a prolonged effect on cells due to its ability to remain bound to the CRF-BP for extended periods.
Dosage Effects in Animal Models
The effects of “Crf (6-33) (human, rat)” in animal models have been observed in the context of its potential therapeutic applications. For example, it has been found to show cognition-enhancing properties in animal models of learning and memory, without the characteristic anxiogenic effects of CRF receptor agonists .
Metabolic Pathways
“Crf (6-33) (human, rat)” is involved in the stress response pathway, where it interacts with the CRF-BP . Detailed information about its involvement in specific metabolic pathways and its interactions with enzymes or cofactors within these pathways is currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Corticotropin Releasing Factor Fragment 6-33 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and scalability, often involving rigorous quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Corticotropin Releasing Factor Fragment 6-33 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Specific amino acids within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the peptide’s function and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Corticotropin Releasing Factor (human, rat): A full-length peptide that binds to corticotropin-releasing factor receptors and stimulates the release of adrenocorticotropic hormone.
Urocortin 1, 2, and 3: Peptides related to corticotropin-releasing factor that also bind to corticotropin-releasing factor receptors but have distinct physiological effects.
Uniqueness
Corticotropin Releasing Factor Fragment 6-33 is unique in its ability to bind to corticotropin-releasing factor binding proteins without interacting with corticotropin-releasing factor receptors. This property allows it to modulate the availability of corticotropin-releasing factor without directly influencing receptor-mediated pathways, making it a valuable tool for studying the regulation of the stress response .
Eigenschaften
CAS-Nummer |
120066-38-8 |
|---|---|
Molekularformel |
C141H231N41O43S |
Molekulargewicht |
3220.7 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C141H231N41O43S/c1-23-72(16)109(145)136(221)179-100(61-183)135(220)174-93(52-68(8)9)129(214)176-99(58-108(195)196)133(218)173-95(54-70(12)13)134(219)182-111(77(21)185)138(223)178-96(55-78-29-25-24-26-30-78)130(215)175-98(57-80-60-151-64-155-80)131(216)172-92(51-67(6)7)128(213)171-91(50-66(4)5)126(211)163-82(32-28-47-153-141(148)149)119(204)166-88(38-44-107(193)194)124(209)181-110(71(14)15)137(222)177-94(53-69(10)11)127(212)167-87(37-43-106(191)192)122(207)168-89(45-48-226-22)118(203)158-73(17)112(197)160-81(31-27-46-152-140(146)147)116(201)156-74(18)113(198)162-86(36-42-105(189)190)121(206)165-85(35-41-104(144)188)123(208)170-90(49-65(2)3)125(210)159-75(19)114(199)161-84(34-40-103(143)187)120(205)164-83(33-39-102(142)186)117(202)157-76(20)115(200)169-97(56-79-59-150-63-154-79)132(217)180-101(62-184)139(224)225/h24-26,29-30,59-60,63-77,81-101,109-111,183-185H,23,27-28,31-58,61-62,145H2,1-22H3,(H2,142,186)(H2,143,187)(H2,144,188)(H,150,154)(H,151,155)(H,156,201)(H,157,202)(H,158,203)(H,159,210)(H,160,197)(H,161,199)(H,162,198)(H,163,211)(H,164,205)(H,165,206)(H,166,204)(H,167,212)(H,168,207)(H,169,200)(H,170,208)(H,171,213)(H,172,216)(H,173,218)(H,174,220)(H,175,215)(H,176,214)(H,177,222)(H,178,223)(H,179,221)(H,180,217)(H,181,209)(H,182,219)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,224,225)(H4,146,147,152)(H4,148,149,153)/t72-,73-,74-,75-,76-,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-,110-,111-/m0/s1 |
InChI-Schlüssel |
XHHPINGDTRCKNN-QZXFXOMNSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)O)N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CO)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CO)C(=O)O)N |
Aussehen |
White lyophilised solid |
Siedepunkt |
N/A |
melting_point |
N/A |
Reinheit |
>98% |
Sequenz |
ISLDLTFHLLREVLEMARAEQLAQQAHS |
Lagerung |
-20°C |
Synonyme |
Corticotropin-Releasing Factor (6-33) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


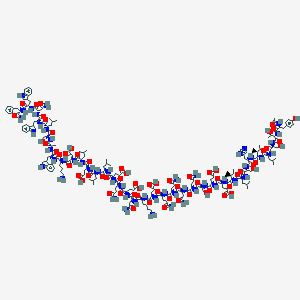
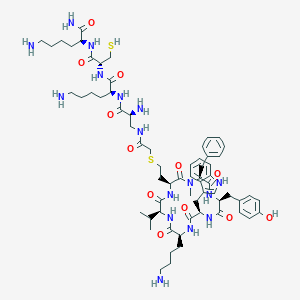
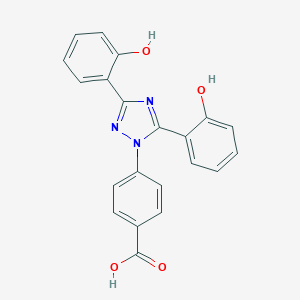
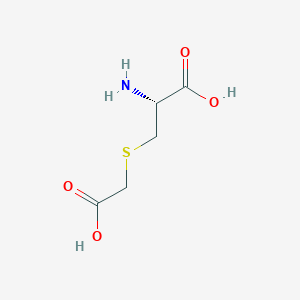
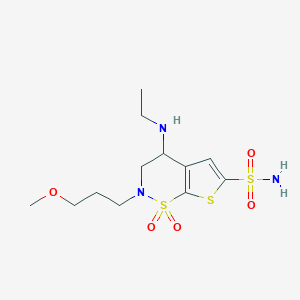
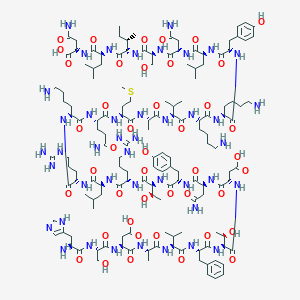
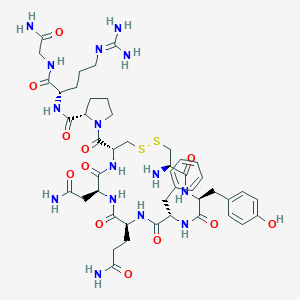

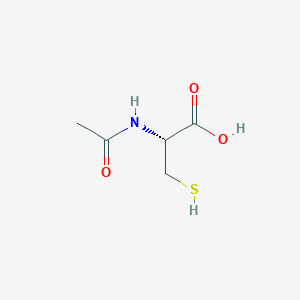
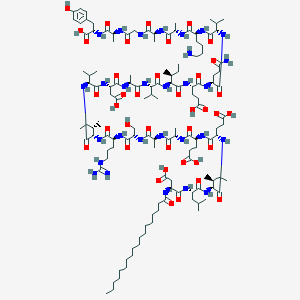
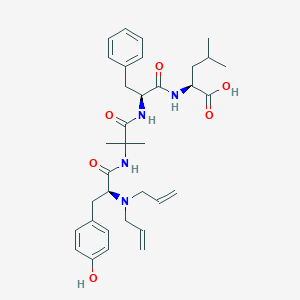
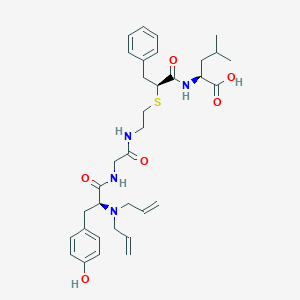
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)
